N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide
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Overview
Description
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide is a complex organic compound that features imidazole rings and a fluorinated terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide typically involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with 2-fluoroterephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: The compound can be reduced to modify the imidazole rings or the terephthalamide core.
Substitution: The fluorine atom in the terephthalamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield partially or fully reduced imidazole derivatives .
Scientific Research Applications
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions or enzymes, altering their activity. The fluorinated terephthalamide core can interact with hydrophobic regions of proteins or cell membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but lacks the fluorine atom.
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-chloroterephthalamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide enhances its chemical stability and can improve its binding affinity to certain molecular targets, making it unique compared to its analogs.
Properties
CAS No. |
21696-09-3 |
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Molecular Formula |
C26H23FN6O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-fluorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H23FN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
XACMQNSFBPYAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)F |
Origin of Product |
United States |
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